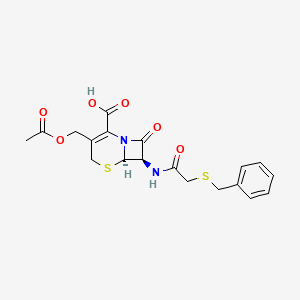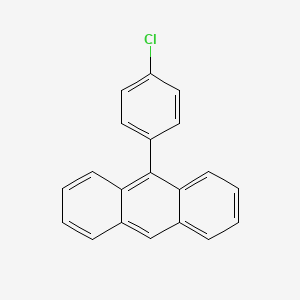
9-(4-Chlorophenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Chlorophenyl)anthracene is an anthracene derivative where a chlorophenyl group is attached to the 9th position of the anthracene ring Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid with a halide. For instance, 9-bromoanthracene can be reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Types of Reactions:
Oxidation: Anthracene derivatives can undergo oxidation to form anthraquinones.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often uses reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-(4-Chlorophenyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 9-(4-Chlorophenyl)anthracene depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions due to its aromatic structure. This can affect various molecular pathways and targets, such as DNA intercalation or enzyme inhibition .
Comparación Con Compuestos Similares
- 9-Phenylanthracene
- 9-(4-Methoxyphenyl)anthracene
- 9,10-Diphenylanthracene
Comparison: 9-(4-Chlorophenyl)anthracene is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. Compared to 9-Phenylanthracene, the chlorinated derivative may exhibit different photophysical properties and chemical reactivity.
Propiedades
Número CAS |
23674-16-0 |
|---|---|
Fórmula molecular |
C20H13Cl |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
9-(4-chlorophenyl)anthracene |
InChI |
InChI=1S/C20H13Cl/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H |
Clave InChI |
CFXPULIDVPRZGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



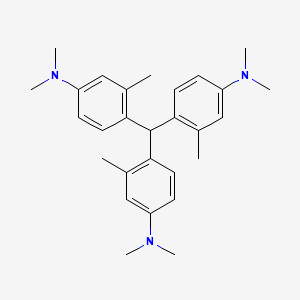
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
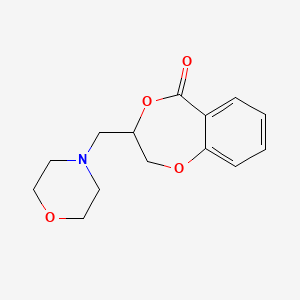
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
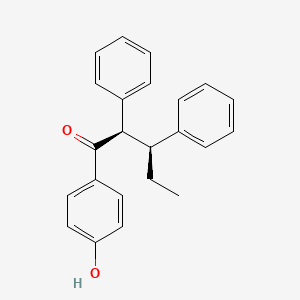
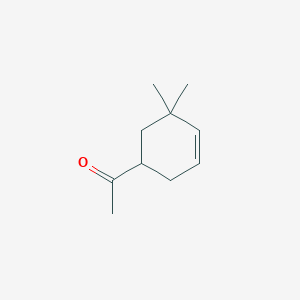
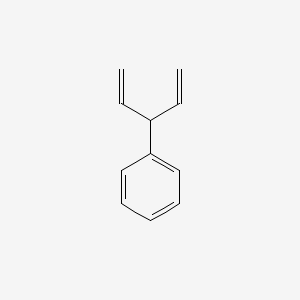
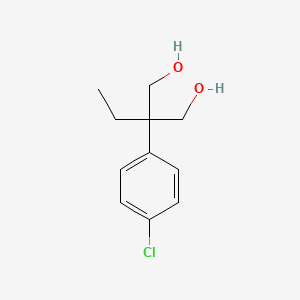
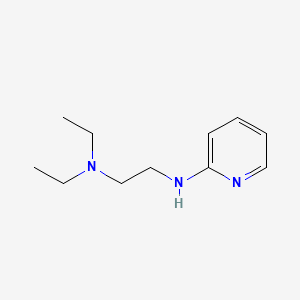
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
